molecular formula C14H10N2O3 B1379664 Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate CAS No. 1547789-81-0

Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate

Cat. No. B1379664
M. Wt: 254.24 g/mol
InChI Key: KMZUEOIEROZWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate” is a chemical compound with the CAS Number: 1547789-81-0 . It has a molecular weight of 254.24 . The IUPAC name for this compound is methyl 4- ( (6-cyanopyridin-3-yl)oxy)benzoate . The Inchi Code for this compound is 1S/C14H10N2O3/c1-18-14 (17)10-2-5-12 (6-3-10)19-13-7-4-11 (8-15)16-9-13/h2-7,9H,1H3 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate” can be represented by the Inchi Code: 1S/C14H10N2O3/c1-18-14 (17)10-2-5-12 (6-3-10)19-13-7-4-11 (8-15)16-9-13/h2-7,9H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate” is a powder that is stored at room temperature .

Scientific Research Applications

Organic Synthesis and Pharmaceutical Applications

"Methyl-2-formyl benzoate" serves as a bioactive precursor in the organic synthesis of compounds with a variety of pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This highlights the significant role of methyl benzoate derivatives in the search for new bioactive molecules, given their versatility as synthetic substrates and precursors for medical products (Farooq & Ngaini, 2019).

Heterocyclic Chemistry and Drug Discovery

Heterocyclic compounds, particularly those containing the cyanopyridine scaffold, are crucial in drug discovery due to their diverse biological activities, including roles as anticancer, antibacterial, antifungal, and HIV-1 inhibitors. The high reactivity of this scaffold suggests its utility as a chemical intermediate in various organic syntheses, underlying the importance of such structures in medicinal chemistry (Ghosh et al., 2015).

Material Science and Functionalization

In the realm of material science, derivatives of benzoate and related compounds are explored for their potential to functionalize biomaterials and nanomaterials. This is due to their antimicrobial properties, which are being investigated for use in traditional medicines and potential biomedical applications. Such studies are crucial for advancing the development of materials with integrated antimicrobial functions, showcasing the broader applicability of these compounds beyond pharmaceuticals (Marchese et al., 2017).

Environmental and Green Chemistry

Furthermore, research into the conversion of methane to more valuable hydrocarbons through the catalytic methylation of aromatics presents a green chemistry perspective. This process, termed "oxidative methylation," involves the use of oxygen and methane over zeolite catalysts, demonstrating an environmentally friendly approach to utilizing natural gas reserves and reducing greenhouse gas emissions (Adebajo, 2007).

Safety And Hazards

The safety information for “Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 4-(6-cyanopyridin-3-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-18-14(17)10-2-5-12(6-3-10)19-13-7-4-11(8-15)16-9-13/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZUEOIEROZWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.